ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-11(16)8-3-5-9(6-4-8)18-7-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVNFQIQAEJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide or hydrazine[][1].
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and solvents like methanol or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrazoles.
Scientific Research Applications
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes[][1].
Comparison with Similar Compounds
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(1H-tetrazol-5-ylmethoxy)benzoate: Similar structure but with a different tetrazole isomer.
4-(2H-tetrazol-5-ylmethoxy)benzoic acid: The carboxylic acid analog of the ester.
Mthis compound: The methyl ester analog[][1].
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound in specific applications.
Biological Activity
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a tetrazole ring, which enhances its biological activity through interactions with various enzymes and receptors. The presence of the ethyl ester group contributes to its lipophilicity, potentially improving bioavailability.
The mechanism of action involves several biochemical pathways:
- Enzyme Interaction : The tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzyme active sites and modulate their activity.
- Receptor Binding : Compounds with tetrazole rings have been shown to interact with receptors involved in inflammatory responses, potentially acting as antagonists or inhibitors.
- Biochemical Pathways : this compound exhibits antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, and antiviral activities.
Antimicrobial Activity
Research indicates that this compound displays notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial action.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent .
Case Studies
- In Vivo Study on Anticancer Efficacy : A study conducted on mice bearing tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential to enhance the efficacy of existing chemotherapeutic agents.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in models of acute inflammation. Results indicated that it reduced edema formation significantly, suggesting a potential use in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a half-life conducive to therapeutic use. Its metabolic profile suggests minimal toxicity, making it a candidate for further clinical evaluation.
Safety Profile
In toxicity assessments, the compound demonstrated a NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in rat models over a period of 28 days . This suggests a reasonable safety margin for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
